Cas no 682788-10-9 (BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)-)

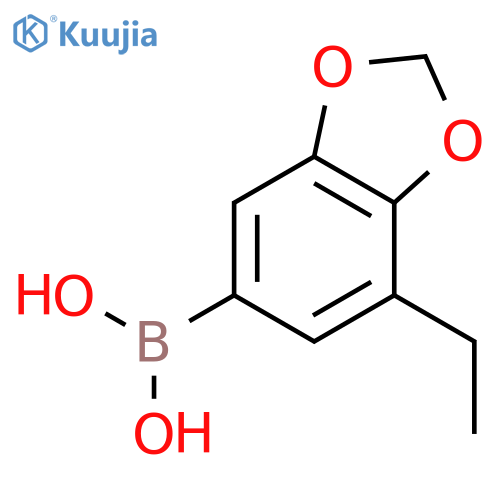

682788-10-9 structure

商品名:BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)-

BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)- 化学的及び物理的性質

名前と識別子

-

- BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)-

- Boronic acid, (7-ethyl-1,3-benzodioxol-5-yl)- (9CI)

- (7-ethylbenzo[d][1,3]dioxol-5-yl)boronic acid

- (7-ethyl-1,3-benzodioxol-5-yl)boronic acid

- 682788-10-9

-

- インチ: InChI=1S/C9H11BO4/c1-2-6-3-7(10(11)12)4-8-9(6)14-5-13-8/h3-4,11-12H,2,5H2,1H3

- InChIKey: GOYFDDSDAJGEIH-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 194.0750390Da

- どういたいしつりょう: 194.0750390Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.9Ų

BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1876115-1g |

(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid |

682788-10-9 | 98% | 1g |

¥20179.00 | 2024-05-04 |

BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)- 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

682788-10-9 (BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)-) 関連製品

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量